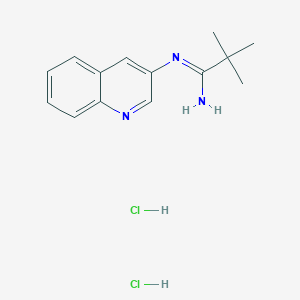

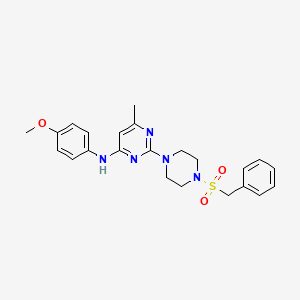

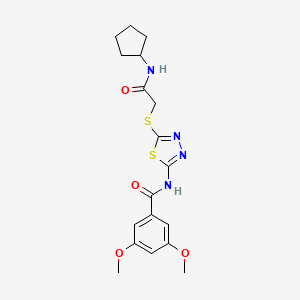

![molecular formula C16H28N2O3 B2554588 N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}oxane-4-carboxamide CAS No. 2097898-30-9](/img/structure/B2554588.png)

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}oxane-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Enantioselective Synthesis and Receptor Antagonism

One area of application involves the enantioselective synthesis of receptor inhibitors, as illustrated by the development of a CGRP receptor antagonist through a convergent, stereoselective synthesis process. This process demonstrates the molecule's relevance in the pharmacological modulation of receptors involved in various physiological processes, such as pain transmission and vascular homeostasis (Cann et al., 2012).

Heterocyclic Derivative Syntheses

The molecule's utility extends to the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation, showcasing its role in creating complex organic structures with potential pharmaceutical applications (Bacchi et al., 2005).

Structure-Activity Relationships in Drug Design

Investigations into the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists further underscore the importance of such molecules in drug design, particularly in understanding the molecular basis of ligand-receptor interactions and their implications for therapeutic interventions (Lan et al., 1999).

Inhibition of Soluble Epoxide Hydrolase

Research on 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase highlights the compound's potential in modulating enzymatic pathways critical for inflammation and vascular diseases, providing a foundation for the development of new therapeutic agents (Thalji et al., 2013).

Lewis Basic Catalysis

The use of l-piperazine-2-carboxylic acid derived N-formamide as a highly enantioselective Lewis basic catalyst for the hydrosilylation of N-aryl imines demonstrates the compound's significance in catalysis, an essential process in organic synthesis and industrial chemistry (Wang et al., 2006).

Mécanisme D'action

The mechanism of action of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}oxane-4-carboxamide is not specified in the search results. It’s possible that this information is still under investigation given that the compound is currently being studied.

Safety and Hazards

Propriétés

IUPAC Name |

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]oxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O3/c19-16(14-3-8-20-9-4-14)17-11-13-1-6-18(7-2-13)15-5-10-21-12-15/h13-15H,1-12H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZSUAKXTRPUEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2CCOCC2)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

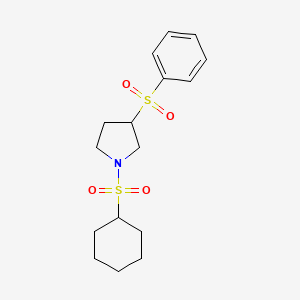

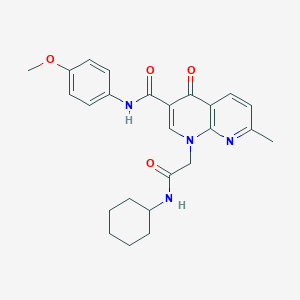

![2-Chloro-1-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-7-azaspiro[3.4]octan-7-yl]ethanone](/img/structure/B2554507.png)

![2-((4-fluorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2554508.png)

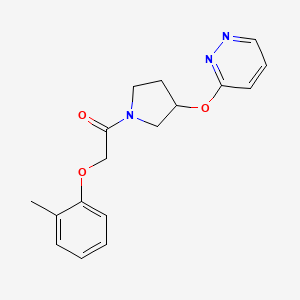

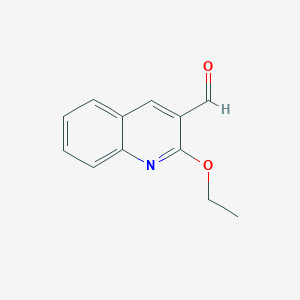

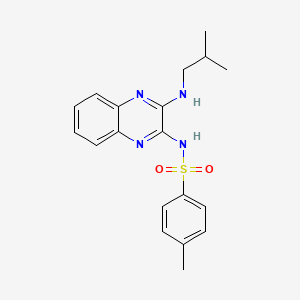

![3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2554513.png)

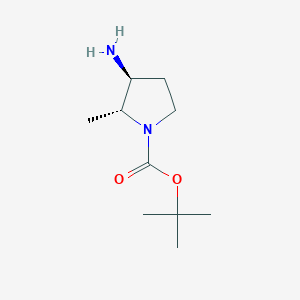

![N-[4-(2-Methylpropyl)-3-(morpholine-4-carbonyl)thiophen-2-yl]prop-2-enamide](/img/structure/B2554516.png)

![3-[(4-bromophenyl)sulfanyl]-1-(2-methoxy-5-nitrophenyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2554521.png)